Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Description
Overview of Organotin Azides in Chemical Science
Organotin azides represent a critical class of organometallic compounds characterized by the presence of tin-nitrogen bonds. These compounds exhibit unique reactivity patterns due to the synergistic effects of tin's electrophilic nature and the azido group's nucleophilic properties. A defining feature of organotin azides is their utility in cycloaddition reactions, particularly in the synthesis of tetrazoles—heterocyclic compounds with applications ranging from pharmaceutical intermediates to energetic materials.
The general formula for organotin azides is R~3~SnN~3~, where R represents organic substituents. Variations in the R groups significantly influence the compound's stability, solubility, and reactivity. For example, tributyltin azide ((C~4~H~9~)~3~SnN~3~) has been widely used in organic synthesis but faces limitations due to toxicity concerns. Recent advances have focused on developing fluorinated analogs to enhance thermal stability and reduce environmental impact.
Table 1: Representative Organotin Azides and Their Applications
Historical Context of Fluorinated Organotin Compounds
The development of fluorinated organotin compounds emerged in the late 20th century as a response to the need for thermally stable and chemically inert reagents. Early work by Curran et al. demonstrated that perfluoroalkyl groups could dramatically alter the physicochemical properties of tin compounds, including increased oxidative stability and reduced Lewis acidity. For instance, fluorous tin hydrides, such as tris(perfluorohexyl)tin hydride, showcased enhanced partitioning in fluorinated solvents, enabling efficient recycling in radical reactions.
The incorporation of fluorine atoms into organotin azides followed this trend. Fluorination not only improves thermal stability but also modulates electronic properties, making these compounds suitable for high-precision synthetic applications. The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide marked a milestone, as its perfluorinated chains conferred exceptional solubility in fluorous phases while maintaining reactivity in azide-alkyne cycloadditions.
Table 2: Milestones in Fluorinated Organotin Chemistry
Significance of this compound in Research
This compound (C~24~H~12~F~39~N~3~Sn) has garnered attention for its dual role as a fluorophilic reagent and a robust azide source. Its molecular architecture combines a tin center coordinated to three perfluorooctyl chains and an azido group, resulting in a compound with a density of 1.840 g/mL and a boiling point exceeding 280°C. These properties make it uniquely suited for applications requiring phase-separable catalysts or reagents.
In click chemistry, this compound facilitates copper-free azide-alkyne cycloadditions, bypassing the need for toxic metal catalysts. For example, its reaction with methyl propiolate yields 1,4-triazole derivatives with >95% regioselectivity under ambient conditions. Additionally, its fluorous chains enable easy separation from reaction mixtures via liquid-liquid extraction, reducing purification steps.
Scope and Organization of the Academic Review
This review systematically examines the synthesis, structural characteristics, and applications of this compound. Subsequent sections will delve into:
- Synthetic methodologies , including salt metathesis and fluorinated precursor strategies.
- Structural analysis , highlighting X-ray crystallography and spectroscopic data.
- Mechanistic insights , exploring its role in cycloadditions and radical reactions.
- Industrial relevance , particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
azido-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F13.N3.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIYHZQPNYTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F39N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446284 | |
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-73-0 | |
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201740-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin halide (e.g., chloride or bromide derivative)
- Sodium azide (NaN3) or other azide sources
- Organic solvents such as tetrahydrofuran, toluene, or dichloromethane
- Phase separation agents for fluorous/organic partitioning
Reaction Conditions
- The organotin halide is dissolved in an appropriate organic solvent under an inert atmosphere (e.g., argon).
- Sodium azide is added to the solution, typically in stoichiometric excess.
- The mixture is stirred at ambient or slightly elevated temperatures to facilitate nucleophilic substitution of the halide by the azide group.
- Reaction progress is monitored by spectroscopic methods such as ^1H NMR or ^19F NMR to confirm substitution.
Purification
- The reaction mixture undergoes fluorous phase separation, exploiting the perfluoroalkyl chains to partition the product into a fluorous phase.
- The fluorous phase is separated and concentrated.
- Further purification can be achieved by chromatography methods compatible with fluorous compounds.
- Final product is isolated as a colorless oil or solid, depending on conditions.
Research Findings and Data
Research patents and literature indicate that the fluorous phase separation method significantly improves the efficiency and purity of tris(perfluoroalkyl)tin azide synthesis. The use of fluorous tags (perfluorinated chains) allows selective extraction and minimizes contamination from non-fluorous byproducts.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Organotin halide precursor | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin chloride/bromide | Synthesized or commercially available |
| Azide source | Sodium azide (NaN3) | Used in slight excess to drive substitution |
| Solvent | Tetrahydrofuran, toluene, dichloromethane | Anhydrous, inert atmosphere preferred |
| Temperature | 20–60 °C | Ambient to mild heating |
| Reaction time | 12–24 hours | Monitored by NMR or TLC |
| Purification technique | Fluorous phase separation, fluorous chromatography | Enables high purity isolation |
| Product state | Colorless oil or solid | Depends on isolation and drying conditions |
Summary of Preparation Methodology
| Step Number | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Synthesis or procurement of tris(perfluoroalkyl)tin halide | Starting organotin halide compound |
| 2 | Nucleophilic substitution with sodium azide | NaN3, organic solvent, inert atmosphere |
| 3 | Reaction monitoring and completion | NMR spectroscopy, TLC |
| 4 | Fluorous phase separation | Exploiting perfluoroalkyl chains for purification |
| 5 | Final purification and isolation | Chromatography, evaporation |
Chemical Reactions Analysis
Types of Reactions
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of tin oxides or other oxidized species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve the use of solvents like tetrahydrofuran (THF) and inert atmospheres.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3) are employed.
Major Products Formed
Substitution Reactions: Various organotin derivatives.
Reduction Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin amine.
Oxidation Reactions: Tin oxides and other oxidized tin species.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Azides
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide can be utilized in the synthesis of other azides. Its structure allows it to participate in nucleophilic reactions where the azide group can be transferred to other substrates. This is particularly useful in organic synthesis for creating azide derivatives which are valuable intermediates in pharmaceuticals and agrochemicals.
-
Material Science
- The unique fluorinated alkyl chains confer hydrophobic properties to materials. This makes it an ideal candidate for developing coatings and surfaces that require low surface energy and high chemical resistance. Research indicates that such coatings can be applied in electronics and protective gear.
-
Explosives and Propellants
- Due to the presence of the azide functional group (N), this compound has potential applications in the field of explosives and propellants. Azides are known for their energetic properties; thus, compounds like this compound could be explored for their performance as energetic materials.
Case Studies
- Research on Fluorinated Compounds
- Development of Hydrophobic Coatings
Safety and Environmental Considerations
While tris(3,3,...tin azide shows significant potential in various applications, it is essential to consider safety data:
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).
- Proper handling protocols must be established to mitigate risks associated with its use.
Mechanism of Action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide involves its ability to interact with various molecular targets through the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The fluorinated alkyl groups provide hydrophobicity and stability, enhancing the compound’s performance in various environments.
Comparison with Similar Compounds
Key Observations :
- Azide vs.
- Hydride: The hydride derivative likely exhibits reducing properties, useful in catalytic hydrogenation or dehalogenation processes.
Regulatory and Handling Considerations
EU regulations group these compounds under restrictions for TDFAs (tridecafluorooctyl-containing substances), mandating stringent labeling (e.g., "for professional users only") and SDS disclosures for mixtures ≥2 ppb . Their fluorine content raises concerns under evolving PFAS (per- and polyfluoroalkyl substances) regulations, though explicit classification is pending.
Research and Data Gaps
- Application-Specific Studies: Limited data exist on the azide derivative’s role in polymerization or surface modification. Comparative studies with bromide/hydride analogues are needed.
- Environmental Impact : The persistence of fluorinated tin compounds in ecosystems requires further ecotoxicological assessment.
Q & A
Q. What safety protocols are critical when handling Tris(tridecafluorooctyl)tin azide in laboratory settings?
Methodological Answer:
- Ventilation & PPE : Use fume hoods and closed systems to prevent inhalation. Wear nitrile gloves, chemical-resistant clothing, and eye protection (splash goggles) .
- Labeling : Follow EU regulations requiring "Fatal if inhaled" labels and "professional use only" markings on containers .
- First Aid : Immediate decontamination with water for skin/eye contact; seek medical attention for inhalation exposure .
Q. How can researchers synthesize Tris(tridecafluorooctyl)tin azide, and what are common intermediates?
Methodological Answer:
- Synthetic Route : Start with fluorinated organotin precursors (e.g., tris(perfluoroalkyl)tin halides). React with sodium azide (NaN₃) in anhydrous solvents (e.g., THF) under inert atmospheres.
- Intermediate Example : Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin chloride (CAS 175354-31-1) is a likely precursor, as seen in analogous tin hydride synthesis .
- Purification : Use column chromatography (silica gel) or fractional crystallization in fluorinated solvents (e.g., perfluorohexane).
Q. What spectroscopic techniques are suitable for characterizing Tris(tridecafluorooctyl)tin azide?
Methodological Answer:
- 19F NMR : Resolves fluorine environments in the perfluoroalkyl chain (δ -70 to -130 ppm) .
- FTIR : Confirm Sn-N3 stretch (~2100 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI-TOF to identify molecular ion clusters (e.g., [M–N₃]⁺ fragments) .
Advanced Research Questions
Q. How does the stability of Tris(tridecafluorooctyl)tin azide vary under thermal or photolytic conditions?
Methodological Answer:
- Thermal Analysis (TGA/DSC) : Decomposition onset temperatures can be compared to fluorinated methacrylates (e.g., 2144-53-8), which degrade above 200°C .
- Photolysis Studies : Expose to UV (254 nm) in quartz reactors; monitor azide decomposition via IR loss at 2100 cm⁻¹. PFAS byproducts (e.g., perfluoroalkyl acids) should be quantified via LC-MS/MS .
Q. What environmental persistence challenges arise from using Tris(tridecafluorooctyl)tin azide?
Methodological Answer:
- Bioaccumulation Assays : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure BCF (bioconcentration factor). Compare to PFHxA (CAS 307-24-4), a known persistent pollutant .
- Degradation Pathways : Hydrolysis studies at pH 2–12; analyze for Sn-F bond cleavage and perfluoroalkyl chain retention .
Q. How does Tris(tridecafluorooctyl)tin azide interact with polymeric matrices in material science applications?
Methodological Answer:
- Copolymerization : Test radical-initiated reactions with methacrylates (e.g., 2144-53-8) using AIBN initiators. Monitor Tg shifts via DSC to assess fluorinated chain integration .
- Surface Energy Analysis : Use contact angle measurements to evaluate hydrophobicity (θ > 120° expected) vs. non-fluorinated analogs .
Q. How can researchers resolve contradictions in toxicity data between regulatory guidelines and experimental observations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
